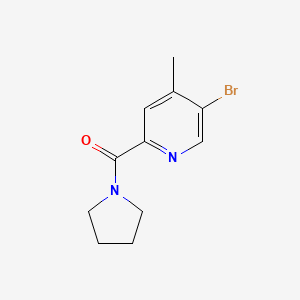
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine
説明
“5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine” is a chemical compound with the molecular formula C11H13BrN2O . It has a molecular weight of 269.14 . The IUPAC name for this compound is (5-bromo-4-methylpyridin-2-yl)(pyrrolidin-1-yl)methanone .
Molecular Structure Analysis
The InChI code for “5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine” is 1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
The compound has a molecular weight of 269.14 . It is recommended to be stored at 2-8°C .科学的研究の応用
Synthesis and Reactivity
The compound 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine serves as a key intermediate in various synthetic pathways, particularly in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions. These derivatives exhibit potential as chiral dopants for liquid crystals due to their specific optical and electronic properties, as suggested by Density Functional Theory (DFT) studies. Notably, certain derivatives have shown significant biological activities, including anti-thrombolytic, biofilm inhibition, and haemolytic activities, highlighting their potential in medical and pharmacological applications (Ahmad et al., 2017).
Antimicrobial Activity
Synthesized pyridine derivatives, including those derived from 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, have been explored for their antimicrobial potential. Some derivatives demonstrated selective antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus, indicating their potential as templates for developing new antimicrobial agents. This antimicrobial activity is crucial for addressing the growing concern of antibiotic resistance and the need for new antimicrobial compounds (Eweas et al., 2021).
Novel Synthesis Pathways
Research has also focused on developing novel synthesis pathways for derivatives of 5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine, leading to compounds with varied biological activities. These pathways often involve innovative reactions that allow for the efficient production of complex molecules, which can be useful in various scientific and industrial applications. The synthesis of these derivatives not only expands the chemical space of pyridine-based compounds but also provides new avenues for the discovery of biologically active molecules with potential therapeutic applications (Sarbu et al., 2019).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
特性
IUPAC Name |
(5-bromo-4-methylpyridin-2-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c1-8-6-10(13-7-9(8)12)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUHDDLKXZUPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(pyrrolidin-1-ylcarbonyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride](/img/structure/B1403714.png)
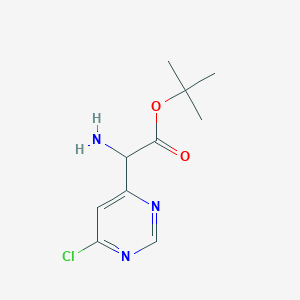
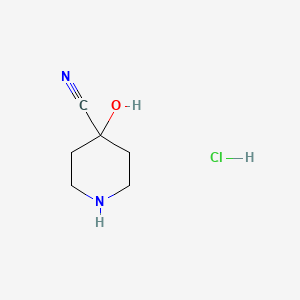
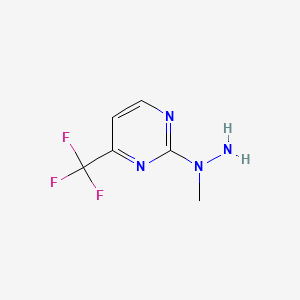
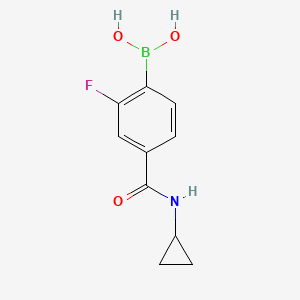
![1-[[2-Bromo-5-(trifluoromethyl)phenyl]methyl]-pyrrolidine hydrochloride](/img/structure/B1403722.png)
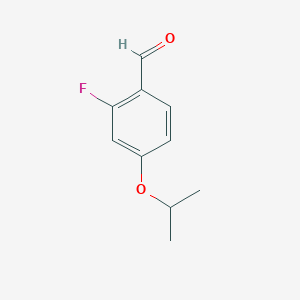
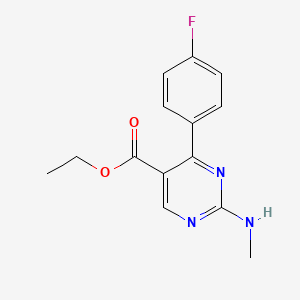
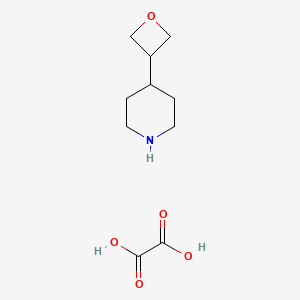
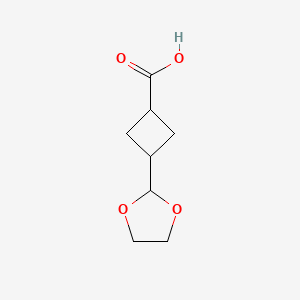
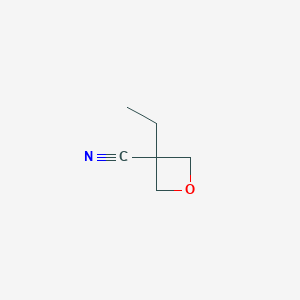
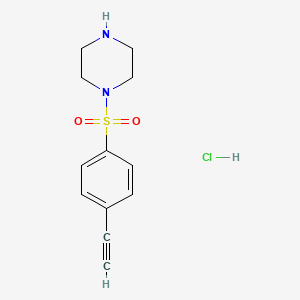
![Spiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one hydrochloride](/img/structure/B1403732.png)